2-(Piperidin-4-yloxy)pyrimidine
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Overview
Description
2-(Piperidin-4-yloxy)pyrimidine is a chemical compound that has been identified as a key intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyrimidine ring, which is a heterocyclic aromatic organic structure, connected to a piperidine moiety through an ether linkage at the 4-position of the piperidine ring. This structural motif is found in a variety of compounds with diverse biological activities, including antitumor agents and kinase inhibitors .
Synthesis Analysis
The synthesis of 2-(Piperidin-4-yloxy)pyrimidine derivatives has been achieved through various methods. One practical synthesis involves the conversion of commercially available 2,4-dichloro-5-fluoropyrimidine to the desired product in four telescoped steps, yielding 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride with an overall yield of about 68% . Another approach for synthesizing related compounds includes the reaction of 2-amino-4-methylpyridine with chlorination agents and subsequent condensation with piperidine . Additionally, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives has been reported, which demonstrates the versatility of the piperidine-pyrimidine scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-4-yloxy)pyrimidine and its derivatives has been characterized using various spectroscopic techniques, including 1H NMR, mass spectrometry, and X-ray crystallography . These studies confirm the presence of the piperidine and pyrimidine rings and their substitution patterns, which are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
2-(Piperidin-4-yloxy)pyrimidine derivatives participate in a range of chemical reactions, reflecting their reactivity and potential for further functionalization. For instance, the presence of a halogen atom in the pyrimidine ring allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents . The ether linkage between the piperidine and pyrimidine rings also offers a site for chemical modifications, which can be exploited to generate a diverse array of compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Piperidin-4-yloxy)pyrimidine derivatives are influenced by their molecular structure. The presence of the piperidine ring imparts basicity to the molecule, while the pyrimidine ring contributes to its aromatic character. These properties are important for the solubility, stability, and overall reactivity of the compound. The introduction of substituents such as fluorine can further modulate these properties, as seen in the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a potent deoxycytidine kinase inhibitor .
Scientific Research Applications
Quantum Chemical Studies and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives, including those similar in structure to 2-(Piperidin-4-yloxy)pyrimidine, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest that these compounds exhibit significant binding energies on metal surfaces, correlating with their corrosion inhibition efficiencies. This research provides insights into the design of new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Synthetic Methodologies
- Synthesis of Key Intermediates : A practical synthesis route for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the development of potent deoxycytidine kinase (dCK) inhibitors, has been described. This synthesis provides an economical approach to producing compounds that are crucial for the development of new therapeutic agents (Zhang et al., 2009).
Biological Activities
- Antimicrobial and Antifungal Agents : Synthesis and evaluation of 2-piperidinomethylamino derivatives have shown significant antimicrobial and antifungal activities. These findings underscore the potential of piperidine derivatives in developing new antimicrobial agents (Imran et al., 2016).
- Anti-angiogenic and DNA Cleavage Activities : Novel piperidine carboxamide derivatives exhibit significant anti-angiogenic properties and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific substituents on the phenyl ring appears to influence their biological activities, indicating a direction for the development of anticancer therapeutics (Kambappa et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-piperidin-4-yloxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUZCLDORRBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397109 |
Source
|
Record name | 2-(Piperidin-4-yloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)pyrimidine | |
CAS RN |
499240-48-1 |
Source
|
Record name | 2-(Piperidin-4-yloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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